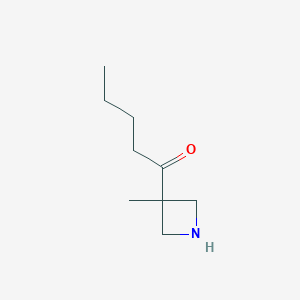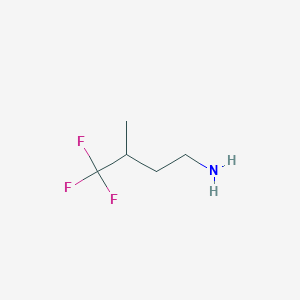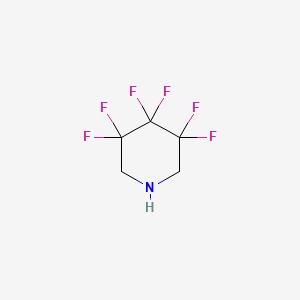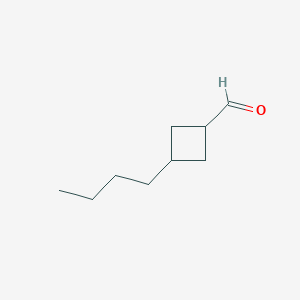
3-Butylcyclobutane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butylcyclobutane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes, specifically cyclobutane derivatives It features a cyclobutane ring substituted with a butyl group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylcyclobutane-1-carbaldehyde can be achieved through several methodsThis can be done using reagents like ozone for oxidative cleavage or via hydroformylation reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or rhodium complexes can be employed to facilitate the cyclization and functionalization steps .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Butylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butyl group can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenation agents, nucleophiles
Major Products Formed:
Oxidation: 3-Butylcyclobutane-1-carboxylic acid
Reduction: 3-Butylcyclobutan-1-ol
Substitution: Various substituted cyclobutane derivatives
Wissenschaftliche Forschungsanwendungen
3-Butylcyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of cycloalkane reactivity and stability.
Biology: Its derivatives may be explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Butylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect cellular pathways and biological processes, making it a compound of interest for further biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Cyclobutane-1-carbaldehyde: Lacks the butyl substitution, making it less hydrophobic and potentially less reactive.
3-Methylcyclobutane-1-carbaldehyde: Features a methyl group instead of a butyl group, leading to different steric and electronic effects.
Cyclopentane-1-carbaldehyde: Contains a five-membered ring, which affects its ring strain and reactivity compared to the four-membered cyclobutane ring
Uniqueness: 3-Butylcyclobutane-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the butyl group enhances its hydrophobicity and can influence its reactivity and interactions with other molecules .
Eigenschaften
Molekularformel |
C9H16O |
|---|---|
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
3-butylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O/c1-2-3-4-8-5-9(6-8)7-10/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
OYGSCOHRXFWDCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CC(C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate](/img/structure/B13202889.png)

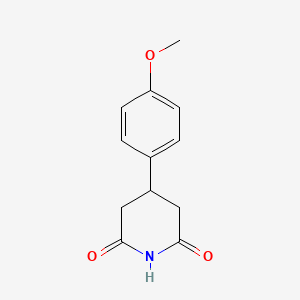
![6-Methyl-6-azaspiro[4.5]decan-9-one](/img/structure/B13202912.png)
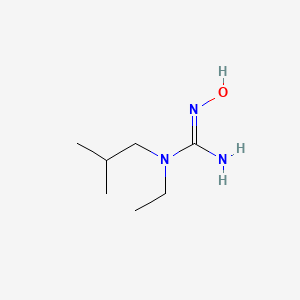
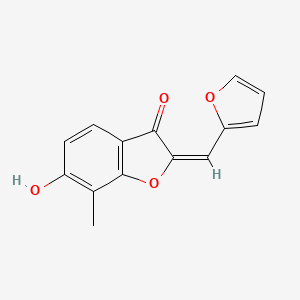
![3-{4-[(Benzyloxy)carbonyl]phenyl}propanoic acid](/img/structure/B13202939.png)
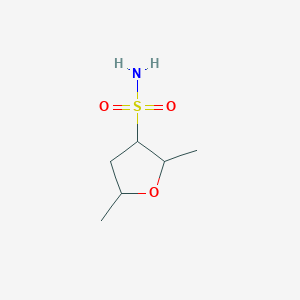
![6-(Azetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13202946.png)
